molecular formula C12H11NO2S2 B2561738 2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 541542-47-6

2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2561738
CAS No.: 541542-47-6
M. Wt: 265.35
InChI Key: YWZJTXVYSLYDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur in the ring. The benzylsulfanyl group is a sulfur-containing group attached to a benzyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Thiazoles can participate in a variety of reactions, including nucleophilic substitution and addition . The benzylsulfanyl group may also participate in various reactions, but specific reactions would depend on the exact structure and conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. These properties can include density, color, hardness, melting and boiling points, and electrical conductivity . The properties of carboxylic acids, which may be similar to this compound, include their ability to participate in acid-base reactions .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

The research into thiazole derivatives, such as those involving reactions with "2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid," demonstrates the compound's utility in synthesizing diverse heterocyclic structures. For example, El‐Emary and Khodairy (2006) detailed the synthesis of thiazolopyrimidine derivatives from a related thiazole compound, showcasing its role in creating complex organic molecules with potential pharmacological applications (El‐Emary & Khodairy, 2006).

Metal-Organic Frameworks (MOFs)

The construction of copper metal–organic systems by Dai et al. (2009) using new flexible carboxylate ligands, including those related to the compound of interest, indicates the importance of such chemicals in developing MOFs. These frameworks have potential applications in catalysis, gas storage, and separation processes, emphasizing the structural versatility and functional importance of thiazole derivatives in materials science (Dai et al., 2009).

Pharmacological Applications

While explicitly excluding drug use and dosage information, it's notable that derivatives of thiazole compounds have been investigated for their pharmacological potential. For instance, Gokulan et al. (2012) synthesized a series of pyrazole-4-carboxylic acid ethyl esters related to thiazole derivatives, examining their analgesic and anti-inflammatory activities. This research suggests the broader relevance of thiazole compounds in developing new therapeutic agents (Gokulan et al., 2012).

Catalytic and Synthetic Applications

Research into thiazole and its derivatives also extends to their use as catalysts or substrates in organic synthesis. For example, Zolfigol et al. (2015) explored the use of novel organocatalysts with urea moieties for synthesizing various organic compounds under mild conditions. Such studies underscore the compound's utility in facilitating efficient chemical reactions, potentially leading to environmentally friendly and economically viable processes (Zolfigol et al., 2015).

Properties

IUPAC Name

2-benzylsulfanyl-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-8-10(11(14)15)17-12(13-8)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJTXVYSLYDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.